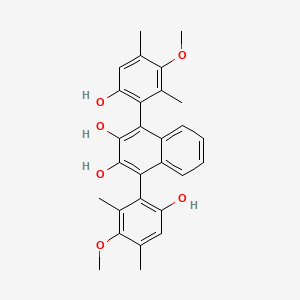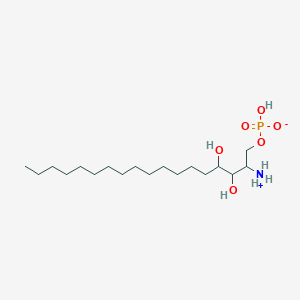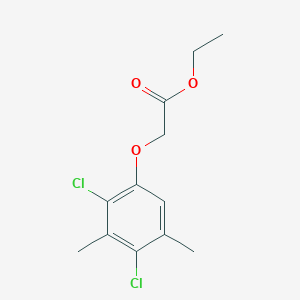
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, along with a cyclopropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The starting material, 3-bromo-5-fluorophenol, is reacted with an appropriate reagent to form the phenoxy intermediate. This step often involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Acylation Reaction: : The phenoxy intermediate is then subjected to an acylation reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
-
Medicine: : Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and cancer.
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
-
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: : This compound shares similar substituents on the phenyl ring but differs in the presence of a trifluoromethyl group.
-
2-(3-Bromo-5-fluorophenoxy)ethanol: : This compound has a similar phenoxy ring but contains an ethanol group instead of the acetamide moiety.
Uniqueness
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, along with the cyclopropyl group attached to the acetamide moiety
Properties
Molecular Formula |
C11H11BrFNO2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-3-8(13)5-10(4-7)16-6-11(15)14-9-1-2-9/h3-5,9H,1-2,6H2,(H,14,15) |
InChI Key |
BYMWBBYTJOAFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)




![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
